molecular formula C14H16BrNO4S B2690827 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide CAS No. 1448136-31-9

2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B2690827
CAS RN: 1448136-31-9
M. Wt: 374.25
InChI Key: ZLSBNMIWURNGEH-UHFFFAOYSA-N
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Description

2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, also known as BFMES, is a chemical compound that has been widely used in scientific research. BFMES is a sulfonamide derivative that has a furan ring attached to the benzene ring. It is commonly used as a reagent in organic synthesis and as a pharmacological tool for studying the mechanism of action of various biological processes.

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer Treatment : Compounds similar to 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, like zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives, have shown potential in photodynamic therapy. They exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cancer Research

  • Anticancer and Antiangiogenic Activity : Derivatives of benzenesulfonamide, including those with furan components, have been explored for their anticancer and antiangiogenic properties. These compounds target the colchicine site on tubulin, exhibiting antiproliferative activity against cancer cells and showing potential for in vivo antitumor activity (Romagnoli et al., 2015).

Synthetic Chemistry

  • Synthesis of Substituted Benzenesulfonamides : Research on the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, which are structurally related to the compound , highlights advances in synthetic chemistry. These compounds are synthesized through complex reactions such as gold(I)-catalyzed oxidation and alkynyl migration/cyclization cascades (Wang et al., 2014).

Biological Screening

  • Antimicrobial Activity : Some furanylarylene arylsulfonylindolesulfonamides have been synthesized and evaluated for their antibacterial activity against various bacterial strains. This research indicates the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Ramalingan, Lee, & Kwak, 2009).

properties

IUPAC Name

2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4S/c1-19-9-7-16(10-12-6-8-20-11-12)21(17,18)14-5-3-2-4-13(14)15/h2-6,8,11H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSBNMIWURNGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide

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